Latanoprostene Bunod

Open-Angle Glaucoma Ocular Hypertension Prostaglandin Analog Comparator

Latanoprostene bunod (LBN) is a nitric oxide (NO)-donating prostaglandin F2α receptor agonist. It is metabolized by corneal esterases to latanoprost acid (a prostaglandin F2α analog) and butanediol mononitrate (an NO-donating moiety), which together lower intraocular pressure (IOP) via a dual mechanism: increasing aqueous humor outflow through both the uveoscleral pathway and the trabecular meshwork/Schlemm's canal.

Molecular Formula C27H41NO8
Molecular Weight 507.6 g/mol
CAS No. 860005-21-6
Cat. No. B1679694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatanoprostene Bunod
CAS860005-21-6
SynonymsBOL 303259-X
BOL-303259-X
BOL303259-X
latanoprostene bunod
NCX 116
NCX-116
NCX116
PF 3187207
PF-3187207
PF3187207
Molecular FormulaC27H41NO8
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O
InChIInChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1
InChIKeyLOVMMUBRQUFEAH-UIEAZXIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColorless to light yellow liquid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Latanoprostene Bunod (CAS 860005-21-6): Nitric Oxide-Donating Prostaglandin F2α Analog for Intraocular Pressure Reduction


Latanoprostene bunod (LBN) is a nitric oxide (NO)-donating prostaglandin F2α receptor agonist [1]. It is metabolized by corneal esterases to latanoprost acid (a prostaglandin F2α analog) and butanediol mononitrate (an NO-donating moiety), which together lower intraocular pressure (IOP) via a dual mechanism: increasing aqueous humor outflow through both the uveoscleral pathway and the trabecular meshwork/Schlemm's canal [2]. LBN ophthalmic solution 0.024% (Vyzulta™) is approved for the reduction of IOP in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) [3].

Latanoprostene Bunod: Why Standard Prostaglandin Analogs and Beta-Blockers Cannot Substitute


Latanoprostene bunod is not interchangeable with other prostaglandin analogs (e.g., latanoprost, bimatoprost, travoprost) or beta-blockers (e.g., timolol) due to its unique dual mechanism of action, which provides superior IOP reduction in head-to-head clinical trials [1]. Unlike standard prostaglandin analogs that primarily enhance uveoscleral outflow, LBN additionally activates the conventional trabecular meshwork/Schlemm's canal pathway via NO donation, addressing reduced NO signaling observed in glaucomatous eyes [2]. This mechanistic differentiation translates into quantifiably greater IOP-lowering efficacy and sustained 24-hour IOP control, including nocturnal periods when IOP typically peaks and beta-blockers are less effective [3].

Latanoprostene Bunod: Quantitative Evidence Guide for Scientific Selection


Superior Diurnal IOP Reduction vs. Latanoprost 0.005% in the VOYAGER Phase 2 Study

In the VOYAGER study, a randomized, investigator-masked, parallel-group, dose-ranging trial (N=413), LBN 0.024% once daily demonstrated significantly greater reductions in mean diurnal IOP compared with latanoprost 0.005% at the primary endpoint, Day 28 (p=0.005), as well as at Days 7 (p=0.033) and 14 (p=0.015) [1]. The incidence of adverse events, mostly mild and transient, was numerically higher in the LBN treatment groups compared with the latanoprost group, but hyperemia was similar across treatments [2].

Open-Angle Glaucoma Ocular Hypertension Prostaglandin Analog Comparator

Significantly Greater IOP Lowering vs. Timolol 0.5% in Pivotal APOLLO Phase 3 Trial

In the APOLLO phase 3 study, a randomized, double-masked, parallel-group trial (N=420), LBN 0.024% once daily in the evening produced significantly lower mean IOP than timolol 0.5% twice daily at all 9 assessment time points over 3 months (P ≤ 0.002 at each time point) [1]. The proportion of subjects achieving IOP ≤18 mmHg at all 9 time points was 22.9% with LBN versus 11.3% with timolol (P=0.005), and the proportion with ≥25% IOP reduction was 34.9% versus 19.5% (P=0.001) [2].

Open-Angle Glaucoma Ocular Hypertension Beta-Blocker Comparator Phase 3

Superior Nocturnal IOP Reduction vs. Timolol: 24-Hour Efficacy Crossover Study

In a 28-day crossover study of 21 patients with OHT or OAG, LBN 0.024% reduced nocturnal IOP by 2.5 ± 3.1 mmHg from baseline (P=0.002) and produced nocturnal IOP that was 2.3 ± 3.0 mmHg lower than timolol treatment (P=0.004) [1]. Additionally, in the KRONUS study of 24 healthy Japanese subjects, LBN 0.024% once daily for 14 days significantly reduced IOP at all 9 time points across a full 24-hour period (P<0.001), with a mean 24-hour IOP reduction of 3.6 ± 0.8 mmHg (27% reduction) [2].

Nocturnal IOP 24-Hour IOP Control Diurnal Fluctuation Timolol Comparator

Dual Mechanism: Enhanced Outflow Facility via NO-Mediated Trabecular Meshwork Relaxation

Nonclinical studies demonstrate that LBN increases aqueous humor outflow through both the uveoscleral pathway (via latanoprost acid) and the conventional trabecular meshwork/Schlemm's canal pathway (via NO donation) [1]. NO released from the butanediol mononitrate moiety activates soluble guanylate cyclase, increasing cGMP and leading to relaxation of trabecular meshwork and Schlemm's canal cells, thereby reducing resistance to aqueous outflow [2]. This dual mechanism is distinct from standard prostaglandin analogs (latanoprost, bimatoprost, travoprost), which primarily act only on the uveoscleral pathway [3].

Aqueous Humor Dynamics Trabecular Meshwork Nitric Oxide Schlemm's Canal

Network Meta-Analysis: Superior Efficacy vs. Latanoprost and Timolol at 3 Months

A systematic literature review and network meta-analysis of randomized controlled trials comparing LBN 0.024% with other IOP-lowering medications found that LBN demonstrated significantly greater IOP reduction than latanoprost 0.005% (mean difference -1.08 mmHg; 95% CrI -2.01 to -0.15) and timolol 0.5% (mean difference -1.48 mmHg; 95% CrI -2.42 to -0.55) over a 3-month follow-up period [1]. No serious adverse events were reported with LBN 0.024% in the included studies [2].

Meta-Analysis Network Meta-Analysis Comparative Efficacy Systematic Review

Latanoprostene Bunod: Evidence-Based Research and Industrial Application Scenarios


Clinical Research: First-Line or Adjunctive Therapy in Open-Angle Glaucoma and Ocular Hypertension

Based on the pooled analysis of APOLLO and LUNAR phase 3 trials demonstrating significantly greater IOP lowering than timolol 0.5% BID at all 9 time points (P<0.001) and sustained efficacy through 12 months, LBN 0.024% is indicated for first-line monotherapy or as adjunctive therapy in patients requiring additional IOP reduction [1]. The dual mechanism of action, enhancing both uveoscleral and trabecular outflow, provides a scientific rationale for use in patients who are suboptimal responders to standard prostaglandin analogs [2].

Clinical Research: Management of Nocturnal IOP Elevation and 24-Hour IOP Control

LBN 0.024% is uniquely suited for studies evaluating 24-hour IOP control, given its demonstrated ability to lower nocturnal IOP by 2.5 mmHg from baseline and 2.3 mmHg versus timolol (P=0.004) in a 28-day crossover study [1]. This addresses the therapeutic gap in nocturnal IOP management, as beta-blockers like timolol are ineffective during sleep. The KRONUS study further supports 24-hour efficacy, showing significant IOP reduction at all 9 time points over a full circadian cycle (P<0.001) [2].

Preclinical Research: Investigating NO-Mediated Conventional Outflow Pathway Modulation

LBN serves as a valuable tool compound for studying the role of nitric oxide in aqueous humor dynamics and trabecular meshwork/Schlemm's canal physiology. Preclinical studies demonstrate that the NO-donating moiety (butanediol mononitrate) activates the NO-sGC-cGMP pathway, leading to relaxation of conventional outflow tissues and reduced outflow resistance [1]. This dual mechanism distinguishes LBN from standard prostaglandin analogs and provides a model for investigating NO-based therapies for glaucoma [2].

Comparative Effectiveness and Health Economics Research

The VOYAGER study (vs. latanoprost) and APOLLO/LUNAR studies (vs. timolol) provide robust head-to-head efficacy data suitable for cost-effectiveness analyses and formulary decision-making [1]. The network meta-analysis further confirms superior IOP reduction versus both comparators (-1.08 mmHg vs. latanoprost; -1.48 mmHg vs. timolol) [2]. These data support health economic models evaluating the long-term impact of incremental IOP reduction on glaucoma progression and vision-related quality of life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Latanoprostene Bunod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.